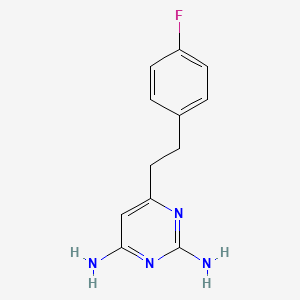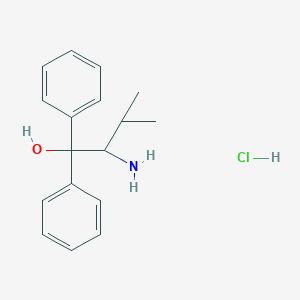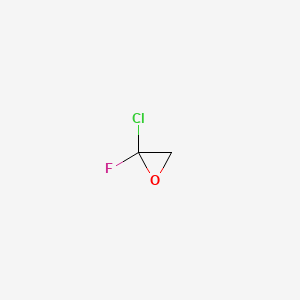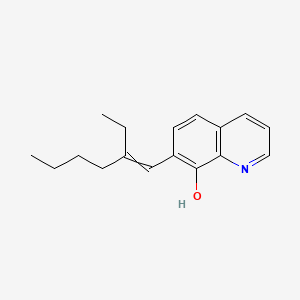
8-Quinolinol, 7-(2-ethyl-1-hexenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinol, 7-(2-ethyl-1-hexenyl)-: is a chemical compound known for its unique structure and properties. It is a derivative of 8-quinolinol, which is a compound that has been widely studied for its coordination chemistry and biological activities. The addition of the 7-(2-ethyl-1-hexenyl) group enhances its chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- typically involves the alkylation of 8-quinolinol with 2-ethyl-1-hexenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against a range of microorganisms, making it a candidate for the development of new antimicrobial agents.
Medicine: In medicine, derivatives of 8-quinolinol are explored for their therapeutic potential. The 7-(2-ethyl-1-hexenyl) group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy as a drug candidate.
Industry: Industrially, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- involves its interaction with metal ions and biological targets. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is crucial in its antimicrobial activity, as it can disrupt metal-dependent enzymes and processes in microorganisms. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially enhancing its ability to penetrate and exert its effects.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: A parent compound with similar coordination chemistry but lacking the 7-(2-ethyl-1-hexenyl) group.
7-(2-Ethyl-1-hexenyl)-8-hydroxyquinoline: A closely related compound with similar properties but different substitution patterns.
Uniqueness: The presence of the 7-(2-ethyl-1-hexenyl) group in 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- imparts unique properties such as increased lipophilicity and enhanced biological activity. This makes it distinct from other quinoline derivatives and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
55877-07-1 |
|---|---|
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
7-(2-ethylhex-1-enyl)quinolin-8-ol |
InChI |
InChI=1S/C17H21NO/c1-3-5-7-13(4-2)12-15-10-9-14-8-6-11-18-16(14)17(15)19/h6,8-12,19H,3-5,7H2,1-2H3 |
Clé InChI |
KVXNGMXXHWBFRX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CC1=C(C2=C(C=CC=N2)C=C1)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)
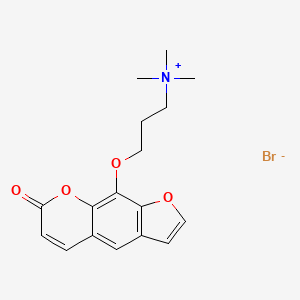
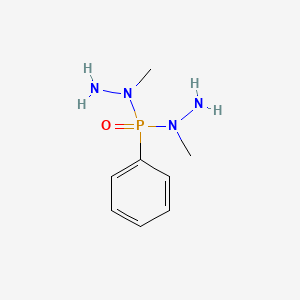



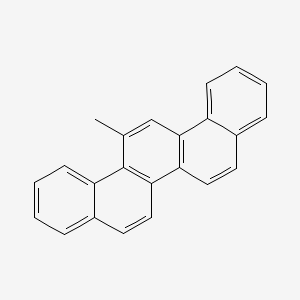

![4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid](/img/structure/B12811311.png)

